4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and benzene rings, which contribute to its stability. The electron-withdrawing nitrile and formyl groups could potentially affect the electron distribution and reactivity of the molecule .Scientific Research Applications
Synthesis and Molecular Structure
Efficient Synthesis Methods : Researchers have developed efficient methods for synthesizing various derivatives of benzonitriles. For instance, Sugane et al. (2012) described an efficient synthesis method for a GlyT1 inhibitor using a similar compound (Sugane et al., 2012). Similarly, Verma et al. (2023) established a base-mediated cascade dual-annulation and formylation of 2-alkenyl/alkynylbenzonitriles for constructing amino and amido substituted benzo[c]phenanthridines (Verma et al., 2023).
Crystal and Molecular Structures : The crystal structures of various benzonitriles and their complexes have been investigated. Yi et al. (2012) studied the self-assembly of metal organic cages using benzonitrile derivatives (Yi et al., 2012). Additionally, Hayvalı et al. (2003) focused on the synthesis, complexes, and structural study of new benzo-15-crown-5 ethers with benzonitrile substitutions (Hayvalı et al., 2003).
Biological and Pharmacological Applications
Antiviral and Antimicrobial Activity : Some derivatives have shown potential in antiviral and antimicrobial applications. Wang et al. (2019) evaluated novel benzonitrile compounds as Zika inhibitors (Wang et al., 2019). Jemmezi et al. (2014) reported the antifungal and antibacterial activity of certain benzonitrile derivatives (Jemmezi et al., 2014).
Cytotoxicity Against Cancer Cells : Research has been conducted on the cytotoxicity of benzonitrile complexes against cancer cells. Fuster et al. (2022) explored the cytotoxic effects of new ruthenium complexes against cervical cancer HeLa cells (Fuster et al., 2022).
Material Science Applications
Thermally Activated Delayed Fluorescence (TADF) : Benzonitriles have been used in the development of TADF materials. Li et al. (2021) designed 4,4'-(4-Phenylpyridine-2,6-diyl)dibenzonitrile (PyDCN) for TADF applications in OLEDs (Li et al., 2021).
Thermochemistry and Spectroscopy : The thermochemistry and spectroscopic studies of methylbenzonitriles have been carried out to understand their properties better. Zaitseva et al. (2015) provided benchmark thermochemistry data for methylbenzonitriles (Zaitseva et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
It’s worth noting that in suzuki–miyaura cross-coupling reactions, the reaction involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
It’s known that suzuki–miyaura cross-coupling reactions, which this compound may be involved in, play a significant role in the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Result of Action
It’s worth noting that compounds involved in suzuki–miyaura cross-coupling reactions contribute to the formation of carbon–carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .
Action Environment
It’s known that boronic acids and their esters, which are often used in suzuki–miyaura cross-coupling reactions, are only marginally stable in water .
Properties
IUPAC Name |
4-(4-formylpyridin-3-yl)-2-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-6-11(2-3-12(10)7-15)14-8-16-5-4-13(14)9-17/h2-6,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJUIKRXVZTIJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CN=C2)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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